molecular formula C20H21ClN2O3 B304396 3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B304396
M. Wt: 372.8 g/mol
InChI Key: RVRWRDQGUHDENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones This compound is characterized by the presence of a pyrrolidinedione core, substituted with a 2-(2-chlorophenyl)ethylamino group and a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves the following steps:

  • Formation of the Pyrrolidinedione Core: : The pyrrolidinedione core can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine. Common reagents used in this step include acetic anhydride and ammonium acetate.

  • Substitution with 2-(2-Chlorophenyl)ethylamino Group: : The introduction of the 2-(2-chlorophenyl)ethylamino group is achieved through a nucleophilic substitution reaction. This involves reacting the pyrrolidinedione core with 2-(2-chlorophenyl)ethylamine under basic conditions, such as in the presence of sodium hydride or potassium carbonate.

  • Introduction of the 4-Ethoxyphenyl Group: : The final step involves the introduction of the 4-ethoxyphenyl group through an electrophilic aromatic substitution reaction. This can be achieved by reacting the intermediate compound with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can occur at the carbonyl groups of the pyrrolidinedione core, resulting in the formation of hydroxyl derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

  • Chemistry: : It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

  • Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

  • Industry: : It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
  • 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione
  • 3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione

Uniqueness

The uniqueness of 3-{[2-(2-chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethoxyphenyl group, in particular, may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

3-[2-(2-chlorophenyl)ethylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H21ClN2O3/c1-2-26-16-9-7-15(8-10-16)23-19(24)13-18(20(23)25)22-12-11-14-5-3-4-6-17(14)21/h3-10,18,22H,2,11-13H2,1H3

InChI Key

RVRWRDQGUHDENX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.